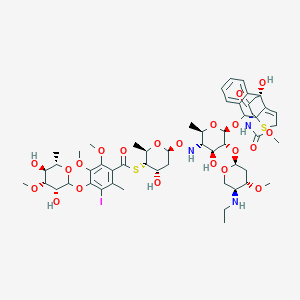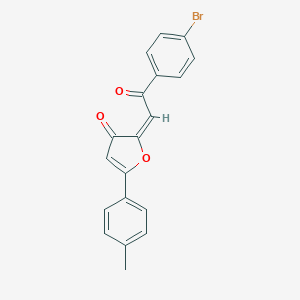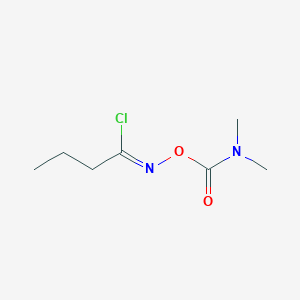![molecular formula C19H19NO5 B236421 Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B236421.png)
Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate, also known as IDB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth, neuroprotection, and antiviral activity. Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate also inhibits the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate has also been found to reduce oxidative stress, inflammation, and neuronal damage.
Advantages and Limitations for Lab Experiments
Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate also has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate research, including the development of new synthetic methods to improve yield and reduce cost, the investigation of its potential applications in other fields such as immunology and infectious diseases, and the development of Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate derivatives with improved efficacy and selectivity.
Conclusion:
Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate is a promising compound with potential applications in various fields, including cancer research, neuroprotection, and antiviral activity. Its mechanism of action and biochemical and physiological effects have been extensively studied, and future research is needed to further explore its potential applications and develop new derivatives with improved efficacy and selectivity.
Synthesis Methods
Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with isopropyl chloroformate and 4-aminobenzoic acid. The resulting compound is then purified using column chromatography to obtain pure Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate.
Scientific Research Applications
Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate has been used in various scientific research studies, including cancer research, neuroprotection, and antiviral activity. In cancer research, Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate has been found to protect neurons from oxidative stress and reduce inflammation. In antiviral activity, Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate has been shown to inhibit the replication of the hepatitis C virus.
properties
Product Name |
Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate |
|---|---|
Molecular Formula |
C19H19NO5 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
propan-2-yl 4-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)benzoate |
InChI |
InChI=1S/C19H19NO5/c1-12(2)25-19(22)13-3-6-15(7-4-13)20-18(21)14-5-8-16-17(11-14)24-10-9-23-16/h3-8,11-12H,9-10H2,1-2H3,(H,20,21) |
InChI Key |
GJOWSAGTJINAHW-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)



![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236366.png)
![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)



![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236408.png)
![methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B236409.png)